3-Chloro-5-(3-methoxybenzylsulfinyl)-1,2,4-thiadiazole

Description

Chemical Identity and Nomenclature

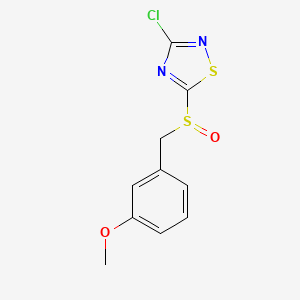

3-Chloro-5-(3-methoxybenzylsulfinyl)-1,2,4-thiadiazole is formally identified by its systematic chemical name and bears the Chemical Abstracts Service registry number 486997-73-3. The compound possesses a molecular formula of C₁₀H₉ClN₂O₂S₂ and exhibits a molecular weight of 288.77 grams per mole. The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, clearly indicating the positions of functional groups within the thiadiazole ring system. The compound is also referenced by alternative names including 3-chloro-5-[(3-methoxyphenyl)methylsulfinyl]-1,2,4-thiadiazole and 1,2,4-Thiadiazole, 3-chloro-5-[[(3-methoxyphenyl)methyl]sulfinyl]-, reflecting different systematic naming conventions.

The molecular identifier system provides additional classification through the MDL number MFCD03068917, facilitating accurate identification in chemical databases. The compound's chemical structure can be represented through various notation systems, including the Simplified Molecular Input Line Entry System notation COc1cccc(c1)CS(=O)c2nc(ns2)Cl, which provides a standardized method for describing its molecular connectivity. The International Chemical Identifier key GLVXYXUHKMWNCC-UHFFFAOYSA-N serves as a unique digital fingerprint for this compound, ensuring unambiguous identification across different chemical information systems. This comprehensive nomenclature system reflects the complexity of modern chemical classification and the need for precise identification of synthetic organic compounds in research and development contexts.

Structural Characteristics of 1,2,4-Thiadiazole Derivatives

The 1,2,4-thiadiazole core structure represents a five-membered heterocyclic ring system containing one sulfur atom and two nitrogen atoms arranged in specific positions. This aromatic ring system derives its stability from the presence of two double bonds and one of the lone pairs of electrons from the sulfur atom, creating a fully conjugated π-electron system. The nomenclature of thiadiazole isomers follows the Hantzsch-Widman system, where the positions of the sulfur and nitrogen atoms are clearly designated, with the first number in the nomenclature referring to the sulfur atom position. Four constitutional isomers are theoretically possible for thiadiazoles, each differing in the relative positions of the heteroatoms within the five-membered ring structure.

In the specific case of 3-Chloro-5-(3-methoxybenzylsulfinyl)-1,2,4-thiadiazole, the compound features a chlorine substituent at the 3-position and a complex sulfinyl group at the 5-position of the thiadiazole ring. The sulfinyl functionality incorporates a 3-methoxybenzyl moiety, creating a sophisticated molecular architecture that combines aromatic, heteroaromatic, and sulfur-containing functional groups. The presence of the methoxy group on the benzyl substituent introduces additional electronic effects that can influence the overall reactivity and biological activity of the compound. The 5-position in 1,2,4-thiadiazoles is recognized as the most reactive site for nucleophilic substitution reactions, making this position particularly important for chemical modifications and synthetic transformations.

The molecular structure analysis reveals that 3-Chloro-5-(3-methoxybenzylsulfinyl)-1,2,4-thiadiazole contains four hydrogen bond acceptor sites and zero hydrogen bond donor sites, characteristics that significantly influence its intermolecular interactions and potential biological activities. The compound's three-dimensional structure can be visualized through computational modeling, providing insights into its conformational preferences and spatial arrangement of functional groups. These structural features contribute to the compound's classification within the broader family of thiadiazole derivatives that have demonstrated diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.

Historical Context and Research Significance

The development of 1,2,4-thiadiazole chemistry traces its origins to the early nineteenth century, with the first description of 1,2,4-thiadiazole appearing in 1821, although successful synthesis and characterization were not achieved until 1955. This significant gap between initial description and successful synthesis reflects the challenges associated with preparing stable thiadiazole compounds and understanding their chemical behavior. The field remained relatively dormant until 1980, when the first natural product containing a 1,2,4-thiadiazole core was reported, marking a turning point in the recognition of these compounds' biological significance. Dendrodoin, isolated from the marine tunicate Dendrodoa grass, represented the first naturally occurring 1,2,4-thiadiazole alkaloid and demonstrated cytotoxic properties, thereby establishing the therapeutic potential of this heterocyclic class.

The research significance of thiadiazole derivatives has grown substantially over the past several decades, with these compounds gaining recognition as valuable pharmacophores in medicinal chemistry. The unique electronic properties of the thiadiazole ring system, combined with its ability to serve as a bioisosteric replacement for other heterocycles, has made it an attractive scaffold for drug design and development. Contemporary research has focused on the development of thiadiazole derivatives as electrophilic warheads capable of targeting cysteine residues in proteins, with X-ray crystallographic studies revealing that cysteine thiols react with the nitrogen-sulfur bond of the thiadiazole moiety to form disulfide bonds. This mechanism has proven particularly valuable in the design of inhibitors for cysteine-dependent enzymes and proton pump systems.

The pharmaceutical industry has embraced thiadiazole derivatives, with several compounds containing this heterocyclic motif reaching clinical application, including cephazolin and acetazolamide. The 1,3,4-thiadiazole isomer has emerged as the most commonly encountered form in pharmaceutical applications, appearing in numerous therapeutic agents across diverse medical applications. Recent investigations have expanded the scope of thiadiazole research to include anticancer applications, with studies demonstrating that certain derivatives can inhibit tubulin polymerization and arrest cell cycle progression at the G2/M phase. The continued interest in thiadiazole derivatives reflects their versatility as synthetic intermediates and their proven track record in delivering biologically active compounds with therapeutic potential across multiple disease areas.

Properties

IUPAC Name |

3-chloro-5-[(3-methoxyphenyl)methylsulfinyl]-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S2/c1-15-8-4-2-3-7(5-8)6-17(14)10-12-9(11)13-16-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVXYXUHKMWNCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CS(=O)C2=NC(=NS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375719 | |

| Record name | 3-Chloro-5-[(3-methoxyphenyl)methanesulfinyl]-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486997-73-3 | |

| Record name | 3-Chloro-5-[[(3-methoxyphenyl)methyl]sulfinyl]-1,2,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486997-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-[(3-methoxyphenyl)methanesulfinyl]-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Chloro-5-(3-methoxybenzylsulfinyl)-1,2,4-thiadiazole typically involves:

- Formation of the 1,2,4-thiadiazole ring system.

- Introduction of the 3-chloro substituent on the thiadiazole ring.

- Attachment of the 3-methoxybenzylsulfinyl group at the 5-position.

The process often relies on the reaction of sulfur chlorides or sulfur-containing reagents with appropriate amidines or cyanoformamidates, followed by sulfinylation with 3-methoxybenzyl derivatives.

Preparation of the 3-Chloro-1,2,4-thiadiazole Core

Based on related compounds and similar thiadiazole derivatives, the preparation of the 3-chloro-1,2,4-thiadiazole core can be achieved by:

- Reacting trichloroacetamidine or cyanoformamide derivatives with sulfur chlorides (such as sulfur monochloride or sulfur dichloride).

- Controlling the reaction pH and temperature to optimize yield and purity.

Key conditions from patent US3979403A:

| Parameter | Condition |

|---|---|

| Temperature | -20°C to 50°C (preferably 20°C to 50°C) |

| pH Range | 5.0 to 10.0 (preferably 7.0 to 9.5) |

| Solvent | Organic solvents such as dimethylformamide or benzene |

| Reaction Time | Variable, controlled by flow rate in continuous process |

| Work-up | Extraction with methylene chloride, acid washes (pH 3-5), vacuum distillation |

The process may be continuous, with simultaneous or incremental addition of reagents to maintain pH and reaction control. The product is isolated by solvent extraction, washing, and distillation to achieve desired purity.

Introduction of the 3-Methoxybenzylsulfinyl Group

The sulfinyl substituent at the 5-position is introduced by reaction with a 3-methoxybenzylsulfinyl precursor. Although direct literature on this exact substitution is limited, analogies can be drawn from the preparation of 3-chloro-4-alkoxy-1,2,5-thiadiazoles, where alkoxy or sulfinyl groups are introduced via nucleophilic substitution or sulfinylation reactions.

- Preparation of 3-methoxybenzylsulfinyl chloride or related sulfinylating agents.

- Reaction of the 3-chloro-1,2,4-thiadiazole intermediate with the sulfinylating agent under controlled temperature and solvent conditions.

- Use of bases or acid scavengers to maintain reaction conditions.

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 0°C to 50°C | Controlled to avoid decomposition |

| pH | 7.0 to 9.5 | Maintained during core formation |

| Solvent | Dimethylformamide, benzene, toluene | Polar aprotic solvents preferred |

| Reaction Time | 1 to 20 hours | Depends on temperature and reagent ratio |

| Molar Ratios | Excess sulfur chloride (2-10 moles per mole amidine) | To drive ring formation to completion |

Purification and Isolation

- Extraction with organic solvents such as methylene chloride or ether.

- Acid washes (pH 3-5) to remove inorganic salts.

- Drying over magnesium sulfate or similar drying agents.

- Vacuum distillation to obtain the pure compound.

Summary Table of Preparation Method

Research Findings and Notes

- The pH control during the formation of the thiadiazole ring is critical to yield and purity.

- The use of polar aprotic solvents such as dimethylformamide facilitates the reaction.

- Excess sulfur chloride ensures complete conversion of the amidine to the thiadiazole.

- Sulfinylation reactions require careful temperature control to prevent over-oxidation or decomposition.

- The methods are adapted from related thiadiazole and sulfinyl compound syntheses, as direct literature on this exact compound is limited but analogous processes are well-documented.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-Chloro-5-(3-methoxybenzylsulfinyl)-1,2,4-thiadiazole exhibits notable antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key enzymatic pathways .

Anti-inflammatory Effects

This compound has also shown promise in preclinical studies as an anti-inflammatory agent. Its ability to modulate inflammatory pathways suggests potential applications in treating conditions such as arthritis and other inflammatory diseases. Further investigations are needed to elucidate the specific biochemical interactions involved .

Cancer Research

Emerging studies suggest that 3-Chloro-5-(3-methoxybenzylsulfinyl)-1,2,4-thiadiazole may possess anticancer properties. Preliminary data indicate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. This makes it a valuable subject for ongoing cancer research and drug development .

Pesticide Development

The compound's chemical structure allows it to act as a potential pesticide or herbicide. Its effectiveness in controlling plant pathogens could lead to the development of new agricultural chemicals that are both effective and environmentally friendly. Studies are underway to evaluate its efficacy against common agricultural pests and diseases .

Plant Growth Regulation

There is also interest in the use of 3-Chloro-5-(3-methoxybenzylsulfinyl)-1,2,4-thiadiazole as a plant growth regulator. Research suggests that it may enhance growth rates and yield in certain crops by modulating plant hormone levels .

Synthesis of Novel Materials

In material science, this compound can be utilized in the synthesis of novel materials with specific electronic or optical properties. Its unique chemical characteristics allow it to be incorporated into polymers or composites that have applications in electronics or photonics .

Nanotechnology Applications

The integration of 3-Chloro-5-(3-methoxybenzylsulfinyl)-1,2,4-thiadiazole into nanomaterials is being explored for applications in drug delivery systems and biosensors. Its ability to interact at the molecular level makes it a suitable candidate for enhancing the performance of nanocarriers .

Case Studies

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3-methoxybenzylsulfinyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Comparative Efficacy :

- The 3-methoxybenzylsulfinyl group may enhance blood-brain barrier penetration compared to polar sulfonyl derivatives, making the target compound a candidate for CNS-targeted therapies .

- In contrast, sulfonyl analogs like 5b show higher metabolic stability due to resistance to oxidative degradation .

Biological Activity

3-Chloro-5-(3-methoxybenzylsulfinyl)-1,2,4-thiadiazole (CAS No. 486997-73-3) is a compound that belongs to the thiadiazole family, which has garnered attention for its diverse biological activities. The molecular formula of this compound is C10H9ClN2O2S2, and it has a molecular weight of 288.77 g/mol . This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

The biological activity of 3-chloro-5-(3-methoxybenzylsulfinyl)-1,2,4-thiadiazole can be attributed to its structural characteristics that allow it to interact with various biological targets. Thiadiazole derivatives are known for their antimicrobial, antitumor, and anti-inflammatory properties .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds in this class demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antitumor Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. The compound's ability to inhibit histone deacetylase (HDAC) has been highlighted as a mechanism contributing to its antitumor effects. HDAC inhibitors are important in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells .

The mechanisms through which 3-chloro-5-(3-methoxybenzylsulfinyl)-1,2,4-thiadiazole exerts its biological effects include:

- Inhibition of HDAC : This compound has been shown to selectively modify cysteine residues in HDAC8, leading to inhibition of the enzyme's activity. This interaction is critical in regulating gene expression related to cancer progression .

- Thiol Modification : The compound reacts with thiol groups in proteins, which can lead to alterations in protein function and signaling pathways crucial for cell survival and proliferation .

Case Studies

A review of the literature reveals several studies focusing on the biological activities of thiadiazole derivatives:

- Study on Antimicrobial Activity : A comparative study demonstrated that thiadiazole derivatives exhibited zones of inhibition ranging from 15–19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .

- Antitumor Properties : In vitro studies showed that compounds similar to 3-chloro-5-(3-methoxybenzylsulfinyl)-1,2,4-thiadiazole inhibited the growth of various cancer cell lines by inducing apoptosis through HDAC inhibition .

Data Table: Biological Activities of Thiadiazole Derivatives

Q & A

Basic Question: What are the primary synthetic routes for 3-Chloro-5-(3-methoxybenzylsulfinyl)-1,2,4-thiadiazole, and how do reaction conditions influence product purity?

Methodological Answer:

The compound is synthesized via Suzuki-Miyaura coupling reactions or oxidative dimerization of thioamides. For regioselective synthesis, Suzuki coupling at position 5 of 3,5-dichloro-1,2,4-thiadiazole with arylboronic acids (e.g., 4-methoxyphenylboronic acid) under room temperature conditions yields 75% of the desired product . Oxidative dimerization using iodine catalysts in aqueous media with molecular oxygen as an oxidant offers a greener alternative, though yields vary (35–93%) depending on substituents and base catalysts (e.g., K₃PO₄ in DMSO) . Purity is optimized via recrystallization (ethanol-DMF mixtures) or column chromatography to remove by-products like regioisomers or unreacted intermediates.

Basic Question: What analytical techniques are critical for confirming the structure and regiochemistry of 1,2,4-thiadiazole derivatives?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming regiochemistry. For example, distinct chemical shifts in -NMR (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) and -NMR (sulfinyl sulfur effects on adjacent carbons) help differentiate positional isomers . X-ray crystallography provides unambiguous structural evidence but requires suitable crystals, which may necessitate synthesizing stable analogs (e.g., 3-methoxy-5-(4-methoxyphenyl)-1,2,4-thiadiazole) when crystallization fails for the target compound . Mass spectrometry (HRMS) confirms molecular ion peaks, while IR spectroscopy identifies functional groups like sulfinyl (S=O, ~1050 cm⁻¹) .

Advanced Question: How can researchers address contradictions in synthetic outcomes, such as unexpected by-products during heterocycle formation?

Methodological Answer:

Contradictions arise from competing reaction pathways. For example, treatment of 3-acetonyl-5-cyano-1,2,4-thiadiazole with phenylhydrazine yields both indole and pyrazole derivatives due to divergent cyclization mechanisms . To mitigate this:

- Optimize reaction conditions: Lower temperatures (e.g., 0–25°C) reduce side reactions.

- Substituent effects: Electron-donating groups (e.g., methoxy) stabilize intermediates, favoring indole formation over pyrazole by-products .

- Post-synthetic analysis: Use HPLC-MS to identify impurities and adjust stoichiometry or catalysts (e.g., triethylamine for acid scavenging) .

Advanced Question: What methodologies are used to evaluate the biological activity of 1,2,4-thiadiazole derivatives, and how do structural modifications impact efficacy?

Methodological Answer:

- In vitro assays: Cytostatic effects are tested via MTT assays against cancer cell lines (e.g., A2058 melanoma, HepG2 hepatocellular carcinoma). Hybrid derivatives with erlotinib or ferrocene moieties show enhanced antiproliferative activity (IC₅₀: 5–50 µM) compared to parent compounds .

- Structure-activity relationships (SAR): Halogen substituents (Cl, F) at specific positions enhance bioactivity. For example, 3,5-dichloro substitution improves cytotoxicity by 2–3-fold compared to non-halogenated analogs .

- Molecular docking: Simulations predict binding affinity to targets like aromatase or sphingosine 1-phosphate receptors, guiding rational design .

Advanced Question: How can green chemistry principles be applied to synthesize 1,2,4-thiadiazoles while minimizing environmental impact?

Methodological Answer:

- Solvent selection: Replace DMF or dioxane with water or ethanol to reduce toxicity .

- Catalysts: Use iodine or LiOtBu instead of heavy metals to catalyze oxidative dimerization of thioamides .

- Oxidants: Molecular oxygen is a sustainable alternative to peroxides or chlorinated oxidants, yielding 1,2,4-thiadiazoles with 35–93% efficiency .

- Workup: Precipitate products directly from aqueous media to avoid energy-intensive distillation .

Advanced Question: What strategies resolve challenges in regioselective functionalization of 1,2,4-thiadiazoles?

Methodological Answer:

- Directed metalation: Use palladium catalysts to direct coupling reactions. For example, Suzuki-Miyaura reactions at position 5 are favored at room temperature with arylboronic acids, while higher temperatures promote competing pathways .

- Protecting groups: Temporarily block reactive sites (e.g., sulfinyl groups) during halogenation or alkylation steps .

- Computational modeling: DFT calculations predict regiochemical outcomes, guiding reagent selection (e.g., electron-deficient boronic acids for position 5) .

Advanced Question: How do bioisosteric replacements (e.g., thiadiazole for oxadiazole) influence pharmacological profiles?

Methodological Answer:

Thiadiazoles serve as bioisosteres for oxadiazoles or benzene rings, improving metabolic stability and target affinity. For example:

- Sulfinyl vs. carbonyl: Sulfinyl groups enhance solubility and H-bonding with biological targets, as seen in analogs of SCH-202676 (a sphingosine receptor agonist) .

- Halogen effects: Chlorine at position 3 increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs .

- Hybrid structures: Erlotinib-thiadiazole hybrids retain EGFR inhibition while reducing off-target toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.